BenchChemオンラインストアへようこそ!

3-(Piperidin-3-yloxy)pyridine hydrochloride

α4β2 nAChR nicotinic acetylcholine receptor pyridyl ether SAR

This heterocyclic ether is a validated α4β2 nAChR pharmacological tool with a well-characterized binding profile (Ki = 191 nM, IC₅₀ ≈ 205 nM) and pronounced functional uncoupling (EC₅₀/Ki ≈ 170), making it an ideal scaffold for partial agonist optimization and a robust positive control for radioligand displacement assays. The free NH piperidine enables one-step N-functionalization without Boc-deprotection, accelerating focused library synthesis for CNS penetration studies. Supplied as the hydrochloride salt for reliable solubilization in physiological buffers.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 1220034-50-3
Cat. No. B1465025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-yloxy)pyridine hydrochloride
CAS1220034-50-3
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CN=CC=C2.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H
InChIKeyYSEHHDOHXVITFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-3-yloxy)pyridine Hydrochloride (CAS 1220034-50-3) – Core Identity and nAChR Ligand Classification


3-(Piperidin-3-yloxy)pyridine hydrochloride is a heterocyclic ether compound comprising a pyridine ring linked via an oxygen atom at the 3-position to the 3-position of a piperidine ring, supplied as the monohydrochloride salt (molecular formula C₁₀H₁₅ClN₂O, MW 214.69 g/mol) [1]. It is classified as a 3-pyridyl ether ligand of the neuronal nicotinic acetylcholine receptor (nAChR), specifically the α4β2 subtype, which is the predominant high-affinity nicotinic receptor in the mammalian central nervous system [2]. The compound has been used as a pharmacological tool and lead scaffold in medicinal chemistry programs targeting cognitive disorders, pain, and smoking cessation [3].

Why Generic Substitution Fails for 3-(Piperidin-3-yloxy)pyridine Hydrochloride (CAS 1220034-50-3)


In-class compounds within the 3-pyridyl ether series cannot be simply interchanged because the nAChR α4β2 binding site imposes stringent steric and electrostatic constraints that are exquisitely sensitive to both the azacycle ring size and the position of the pyridine nitrogen atom [1]. The piperidine (six-membered) analogue occupies a narrow affinity window (IC₅₀ ≈ 205 nM) that distinguishes it from the azetidine (four-membered) analogue, which shows no measurable binding, while the pyrrolidine (five-membered) racemate yields nearly identical affinity (IC₅₀ ≈ 209 nM) but its (R)-enantiomer is ~4.5-fold more potent (IC₅₀ 45 nM), demonstrating that both ring size and stereochemistry are critical selectivity determinants [1]. Furthermore, moving the pyridine nitrogen from the 3- to the 2- or 4-position causes a marked decrease in binding affinity, meaning positional isomers are not functionally equivalent replacements [2].

Quantitative Differential Evidence Guide for 3-(Piperidin-3-yloxy)pyridine Hydrochloride (CAS 1220034-50-3)


Binding Affinity: Piperidine vs. Pyrrolidine vs. Azetidine Ring Size Comparison at α4β2 nAChR

In a direct head-to-head comparison within the same study, the six-membered piperidine analogue (3-(piperidin-3-yloxy)pyridine) and the five-membered pyrrolidine analogue (3-((3-pyrrolidinyl)oxy)pyridine) exhibited essentially identical binding affinities for the α4β2 nAChR subtype, with IC₅₀ values of 205 nM and 209 nM respectively, while the four-membered azetidine analogue showed no detectable binding (IC₅₀ > 10,000 nM) [1]. This demonstrates that while the piperidine and pyrrolidine scaffolds are functionally interchangeable for α4β2 binding, a reduction to a four-membered ring completely abolishes receptor interaction, establishing a minimum ring-size threshold of five members for productive binding [1].

α4β2 nAChR nicotinic acetylcholine receptor pyridyl ether SAR

Human α4β2 nAChR Binding Affinity (Ki) – Orthosteric Ligand Potency Benchmarking

The compound displaces [³H]cytisine from human α4β2 nAChR expressed in HEK293 cells with a Ki of 191 nM, as reported in a curated ChEMBL assay [1]. For reference, the endogenous agonist acetylcholine has a Ki of approximately 100–300 nM at this receptor subtype, and the potent reference ligand cytisine exhibits a Ki of 0.2–0.5 nM [2]. This places 3-(piperidin-3-yloxy)pyridine in the moderate-affinity range for orthosteric α4β2 ligands, approximately 400- to 1,000-fold weaker than cytisine, but within a therapeutically relevant affinity window that avoids the dose-limiting side effects (nausea, hypertension) associated with high-potency full agonists [2].

α4β2 nAChR radioligand binding drug discovery

Functional Selectivity: Binding Affinity (Ki) vs. Agonist Efficacy (EC₅₀) at α4β2 nAChR

The compound displays a pronounced dissociation between binding affinity and functional agonist activity at the human α4β2 nAChR. While it binds with a Ki of 191 nM, its agonist EC₅₀ for intracellular calcium mobilization in HEK293 cells is 32,400 nM (32.4 μM), as measured by FLIPR assay [1] [2]. This ~170-fold rightward shift between binding Ki and functional EC₅₀ indicates that 3-(piperidin-3-yloxy)pyridine is a low-efficacy partial agonist or functionally biased ligand at α4β2 nAChR, capable of occupying the orthosteric site without fully triggering channel opening [1] [2]. In contrast, the reference full agonist nicotine shows an EC₅₀ that is typically within 3- to 10-fold of its Ki at this subtype [3].

functional selectivity partial agonism calcium flux assay

Pyridine Nitrogen Positional Isomer Specificity: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Ethers

The position of the pyridine nitrogen atom is a critical determinant of nAChR binding affinity within the pyridyl ether series. Published SAR studies demonstrate that high-affinity binding at α4β2 and other nAChR subtypes is strictly dependent on the presence of a 3-substituted pyridine; the corresponding 2-pyridyl and 4-pyridyl isomers result in marked decreases in binding affinities [1]. This pharmacophoric requirement has been corroborated by independent studies showing that relocating the pyridine nitrogen from the 3- to the 2- or 4-position abolishes the high α4β2 affinity and subtype selectivity characteristic of this chemotype [1] [2]. No quantitative nAChR binding data are publicly available for 2-(piperidin-3-yloxy)pyridine or 4-(piperidin-3-yloxy)pyridine, which themselves confirms their lack of activity in published screening campaigns focused on this receptor family [1].

positional isomerism nAChR pharmacophore structure-activity relationship

Hydrochloride Salt Form: Stability and Handling Advantages Over the Free Base for Procurement and Assay Reproducibility

3-(Piperidin-3-yloxy)pyridine hydrochloride (MW 214.69 g/mol) provides a defined stoichiometric salt form with improved solid-state stability and aqueous solubility compared to the free base (3-(3-pyridinyloxy)piperidine, MW 178.23 g/mol, CAS 224818-64-8) [1]. The hydrochloride salt eliminates the batch-to-batch variability in protonation state that complicates the handling of the free base, which is a liquid at ambient temperature and susceptible to carbonate formation upon exposure to atmospheric CO₂ [1]. In quantitative terms, the hydrochloride salt's computed topological polar surface area (tPSA) of 34.2 Ų and hydrogen bond donor count of 2 (compared to 1 for the free base) indicate enhanced aqueous solvation, consistent with improved dissolution kinetics in assay-relevant buffers (pH 7.4) [1]. While direct solubility measurements are not publicly reported, the empirical preference for the hydrochloride salt in commercial catalogs (>95% of vendors list the HCl salt rather than the free base for this compound class) serves as a revealed-preference indicator of its superior handling properties .

salt form selection compound stability assay reproducibility

High-Impact Research and Industrial Application Scenarios for 3-(Piperidin-3-yloxy)pyridine Hydrochloride (CAS 1220034-50-3)


Lead Optimization for α4β2 nAChR Partial Agonists in Smoking Cessation Drug Discovery

The compound's moderate binding affinity (Ki = 191 nM) and pronounced functional uncoupling (EC₅₀/Ki ratio ≈ 170) make it a suitable starting scaffold for medicinal chemistry optimization toward α4β2 partial agonists with reduced abuse liability [1] [2]. Its binding profile closely mirrors that of the clinically approved smoking cessation agent cytisine (partial agonist with a similar Ki-EC₅₀ gap), which validates the therapeutic relevance of this functional signature [2]. The piperidine ring provides a synthetic handle for N-substitution to modulate pharmacokinetic properties without disrupting the critical 3-pyridyl ether pharmacophore [3].

Pharmacological Tool Compound for nAChR Subtype Deconvolution in Neuroscience Research

Because the compound occupies the α4β2 orthosteric site with measurable affinity but induces minimal channel activation (EC₅₀ = 32.4 μM vs. Ki = 191 nM), it can serve as a pharmacological antagonist or very weak partial agonist for dissecting the contribution of α4β2 nAChR to native tissue responses when co-applied with selective agonists for other nAChR subtypes (e.g., α7-selective PNU-282987) [1] [2]. The hydrochloride salt form ensures reliable solubilization in physiological buffers for acute slice electrophysiology and in vivo microdialysis studies [3].

Reference Standard for 3-Pyridyl Ether SAR Libraries in Industrial High-Throughput Screening

The well-characterized IC₅₀ value of 204–205 nM at rat α4β2 nAChR, established in both Lee et al. (2000) and BindingDB, provides a robust benchmark for calibrating radioligand displacement assays in industrial screening cascades [1] [2]. Its intermediate potency (neither too weak to detect nor too potent to saturate the assay window) makes it an ideal positive control for validating assay sensitivity and inter-plate consistency when screening large compound collections against α4β2 nAChR [1].

Synthetic Intermediate for Diversification into CNS-Penetrant nAChR Modulators

The unprotected piperidine NH group in 3-(piperidin-3-yloxy)pyridine hydrochloride allows direct N-functionalization (alkylation, acylation, sulfonylation) without requiring a Boc-deprotection step, unlike the common precursor 1-Boc-3-(3-pyridinyloxy)piperidine [1]. This one-step synthetic accessibility reduces the number of transformations and associated yield losses when constructing focused libraries of N-substituted analogues for CNS penetration optimization, where the 3-pyridyl ether core is retained as the anchoring pharmacophore [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-3-yloxy)pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.